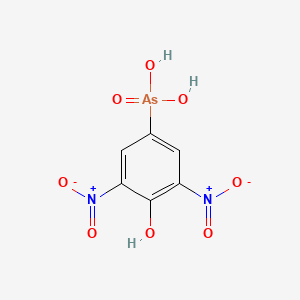
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid is an organoarsenic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring, along with an arsonic acid moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3,5-dinitrophenyl)arsonic acid typically involves the nitration of phenolic compounds followed by the introduction of the arsonic acid group. One common method includes the nitration of 4-hydroxyphenyl compounds using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions. The resulting dinitrophenol is then reacted with arsenic acid under controlled conditions to form the arsonic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The arsonic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron filings in acidic medium are used.
Substitution: Nucleophiles like amines or thiols can react with the arsonic acid group under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted arsonic acid derivatives.
科学研究应用
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Medicine: Investigated for its antimicrobial properties and potential use in treating certain infections.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of (4-Hydroxy-3,5-dinitrophenyl)arsonic acid involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. The nitro groups can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Arsanilic acid: Another organoarsenic compound with similar applications but differing in the presence of an amino group instead of nitro groups.
Uniqueness
This compound is unique due to its combination of hydroxyl, nitro, and arsonic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
6269-50-7 |
|---|---|
分子式 |
C6H5AsN2O8 |
分子量 |
308.03 g/mol |
IUPAC 名称 |
(4-hydroxy-3,5-dinitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsN2O8/c10-6-4(8(14)15)1-3(7(11,12)13)2-5(6)9(16)17/h1-2,10H,(H2,11,12,13) |
InChI 键 |
IFAPBXRZIGBLFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


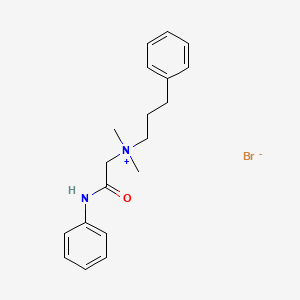
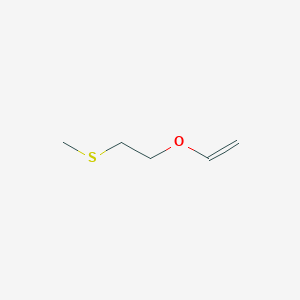

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
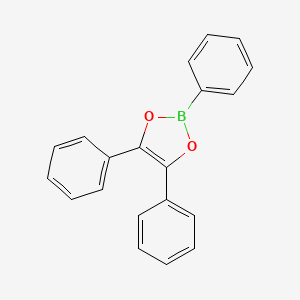
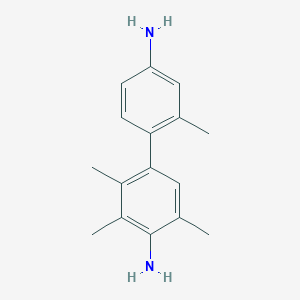
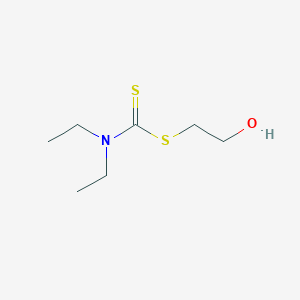
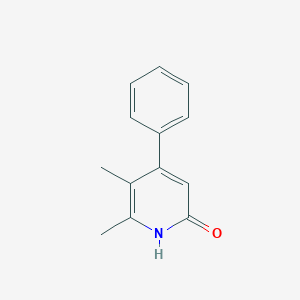
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
![1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene](/img/structure/B14737318.png)
![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)
